molecular formula C22H40B2O4 B14742472 Tetrabutyl benzene-1,4-diylbisboronate CAS No. 2449-19-6

Tetrabutyl benzene-1,4-diylbisboronate

Cat. No.: B14742472
CAS No.: 2449-19-6
M. Wt: 390.2 g/mol
InChI Key: WVVLCYRUHHDNQQ-UHFFFAOYSA-N
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Description

Tetrabutyl benzene-1,4-diylbisboronate is an organic compound that belongs to the class of boron-containing compounds. It is characterized by the presence of two boronate groups attached to a benzene ring, which is further substituted with four butyl groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutyl benzene-1,4-diylbisboronate can be synthesized through a multi-step process involving the formation of boronate esters. One common method involves the reaction of 1,4-dibromobenzene with butylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions . The reaction typically takes place in an organic solvent like toluene, with a base such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions

Tetrabutyl benzene-1,4-diylbisboronate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.

    Oxidation: Boronic acids are formed as major products.

    Reduction: Boranes are the primary products.

Scientific Research Applications

Tetrabutyl benzene-1,4-diylbisboronate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to investigate its use in the development of boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of tetrabutyl benzene-1,4-diylbisboronate primarily involves its ability to participate in coupling reactions. In Suzuki-Miyaura coupling, the boronate groups react with halides in the presence of a palladium catalyst to form carbon-carbon bonds . The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrabutyl benzene-1,4-diylbisboronate is unique due to the presence of both boronate groups and butyl substituents on the benzene ring. This combination imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.

Properties

CAS No.

2449-19-6

Molecular Formula

C22H40B2O4

Molecular Weight

390.2 g/mol

IUPAC Name

dibutoxy-(4-dibutoxyboranylphenyl)borane

InChI

InChI=1S/C22H40B2O4/c1-5-9-17-25-23(26-18-10-6-2)21-13-15-22(16-14-21)24(27-19-11-7-3)28-20-12-8-4/h13-16H,5-12,17-20H2,1-4H3

InChI Key

WVVLCYRUHHDNQQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)B(OCCCC)OCCCC)(OCCCC)OCCCC

Origin of Product

United States

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